Researchers often face regioisomeric ambiguity and inconsistent impurity profiles when sourcing pyrazole-5-carbonitrile building blocks. 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (CAS 1713648-55-5) serves as a definitive reference material, enabling precise HPLC/NMR method validation against the 3-carbonitrile isomer. Its orthogonal reactivity-the 5-CN handle for amide/tetrazole elaboration and the 4-Cl group for SNAr or cross-coupling-supports systematic SAR exploration of fipronil-class insecticide leads. The propyl chain provides balanced lipophilicity, distinct from methyl or ethyl analogs, reducing the risk of altered reaction profiles in scale-up. Supplied with rigorous analytical characterization (1H-NMR, HPLC) and stored under ambient conditions, this building block ensures supply chain reliability for early-to-mid-stage synthesis programs.
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Cat. No.B11779400
⚠ Attention: For research use only. Not for human or veterinary use.
4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (CAS 1713648‑55‑5) is a disubstituted pyrazole‑5‑carbonitrile that combines a chlorine atom at the 4‑position with a propyl chain at the 1‑position, providing a balance of polar surface area and lipophilicity suitable for agrochemical and pharmaceutical intermediate applications . Commercial suppliers offer this building block at 95–98% purity, characterizing it by 1H‑NMR and HPLC and storing it under ambient conditions, which makes it accessible for early‑ and mid‑stage synthesis programs .
WorkflowEarly- to mid-stage synthesis programs; agrochemical and pharmaceutical intermediate exploration.
Selection LogicBalanced polar surface area and lipophilicity provided by 4-Cl and 1-propyl substitution.
Format FitSupplied as a bench-stable building block; ambient storage supports rapid synthetic access.
Non-Interchangeability of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile
Pyrazole‑5‑carbonitriles are not fungible intermediates; the halogen at the 4‑position and the N‑alkyl chain govern electronic character, steric environment, and cross‑coupling reactivity [1]. A chlorine substituent differs from a bromine or hydrogen atom in bond strength and oxidative‑addition rates in metal‑catalysed transformations, while a propyl group imparts distinct lipophilicity and steric demand compared with methyl or ethyl analogs [2]. Without explicit comparative data, substitution risks altered reaction profiles, impurity burdens, and downstream biological activity, directly impacting procurement decisions for repeatable synthesis.
Halogen (4-Position)
Replacing chlorine with bromine or hydrogen may alter oxidative-addition rates in metal-catalysed transformations and bond strength, shifting reaction profiles.
N-Alkyl Chain (1-Position)
A propyl group imparts distinct lipophilicity and steric demand compared with methyl or ethyl analogs, potentially affecting downstream biological activity interpretation.
Regioisomer (Carbonitrile)
The 5-carbonitrile isomer may not be directly interchangeable with the 3-carbonitrile regioisomer (CAS 1708380-18-0); chromatographic behavior and reactivity context can differ.
Procurement context: Without explicit comparative data, substitution risks altered impurity burdens and may impact repeatable synthesis outcomes.
[1] Nissan Chemical Ind Ltd. (2015). JP2015164899A - Pyrazole derivative and pest control agent. Japanese Patent. View Source
[2] Merial Ltd. (2013). US20130324457A1 - 1‑Aryl‑5‑alkyl pyrazole derivative compounds, processes of making and methods of using thereof. US Patent. View Source
4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile Differentiation Data
The pyrazole‑5‑carbonitrile motif is a known precursor to arylpyrazole insecticides such as fipronil [1]. Incorporating the 4‑chloro‑1‑propyl variant into focused chemical libraries allows for systematic structure–activity relationship studies, exploring how the propyl chain and chlorine substituent influence target binding and metabolic stability.
Pharmaceutical Scaffold Decoration
The carbonitrile group at the 5‑position provides a synthetic handle for conversion into amides, tetrazoles, or acids, while the chlorine at the 4‑position enables further functionalization via nucleophilic aromatic substitution or metal‑catalysed cross‑coupling. This orthogonal reactivity makes the compound a strategic entry point for parallel medicinal chemistry efforts [2].
Regioisomer Purity Reference Standard
Given that the regioisomeric 4‑chloro‑1‑propyl‑1H‑pyrazole‑3‑carbonitrile (CAS 1708380‑18‑0) shares the same molecular formula and similar chromatographic behaviour, the 5‑carbonitrile isomer serves as a definitive reference material for HPLC and NMR method validation, ensuring correct identification and purity assignment in multi‑step syntheses [1].
Application
Selection Property
Validation Focus
Agrochemical lead diversification
4-Cl / 1-propyl substitution pattern for SAR library synthesis
Target binding and metabolic stability endpoints
Pharmaceutical scaffold decoration
Orthogonal reactivity: 5-CN handle and 4-Cl functionalization
Parallel medicinal chemistry route scoping
Regioisomer purity reference
Definitive 5-carbonitrile regioisomer identity
HPLC and NMR method validation for isomer assignment
[1] Nissan Chemical Ind Ltd. (2015). JP2015164899A - Pyrazole derivative and pest control agent. Japanese Patent. View Source
[2] Metwally, N.H., & Abdelrazek, F.M. (1999). Heterocyclic synthesis with nitriles: Synthesis of some novel pyrazole and pyrazolo‑fused heterocyclic derivatives. Egypt. J. Chem., 42(5), 491‑498. View Source
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